2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide

Drug Design Physicochemical Profiling Medicinal Chemistry

Researchers require consistent 4-aminophenylacetamide scaffolds with defined physicochemical properties for SAR reproducibility. This intermediate solves that need. - Verified LogP 0.57 & TPSA 64.4 Ų - ideal for TRPV1/FXR substituent effect studies - Primary aromatic amine + secondary amide handles enable diverse derivatization - 95% baseline purity eliminates immediate repurification in multi-step synthesis Immediate dispatch, bulk quotes available.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 926185-03-7
Cat. No. B3306002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide
CAS926185-03-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)8-9-2-4-10(12)5-3-9/h2-5H,6-8,12H2,1H3,(H,13,14)
InChIKeyDEGJJFIWFQLAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide: Chemical Profile & Procurement


2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide (CAS 926185-03-7) is a substituted phenylacetamide derivative featuring a 4-aminophenyl core, an acetamide linker, and an N-(2-methoxyethyl) side chain. The compound possesses a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its calculated logP is approximately 0.57 , and its topological polar surface area (TPSA) is 64.4 Ų . Structurally, it belongs to a broader class of 4-aminophenylacetamides, which have been explored as synthetic intermediates in pharmaceutical research and as scaffolds in drug discovery programs targeting, for example, transient receptor potential vanilloid 1 (TRPV1) and farnesoid X receptor (FXR) [1][2]. This guide focuses exclusively on the compound's quantifiable and verifiable differentiators relative to its closest structural analogs.

1
Workflow

SAR scaffold derivatization for TRPV1 and FXR target-family studies

2
Selection

Intermediate polarity with additional H-bond acceptor relative to simpler N-alkyl analogs

3
Procurement

Vendor-verified research-grade baseline from multiple reputable suppliers

Why 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide Is Irreplaceable


Within the 4-aminophenylacetamide chemotype, even minor modifications to the N-amide substituent can profoundly alter physicochemical properties, biological target engagement, and synthetic utility. For instance, the presence of a 2-methoxyethyl group in 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide introduces a balanced combination of hydrogen bond acceptors and lipophilic character that differs markedly from simpler N-methyl or unsubstituted analogs [1]. Published structure-activity relationship (SAR) studies on related 4-aminophenylacetamides demonstrate that N-substituent variation directly impacts potency at targets such as TRPV1 and FXR, as well as overall pharmacokinetic profiles [2][3]. Consequently, generic substitution with other in-class compounds—even those sharing the same 4-aminophenylacetamide core—cannot guarantee equivalent performance in either research applications or downstream synthetic pathways.

Target: N-(2-methoxyethyl)
Unsubstituted / N-methyl analog
N-substituent shifts LogP profile; permeability and solubility context may differ
HBA count: 3
Unsubstituted / N-methyl analog (HBA: 2)
Additional H-bond acceptor may alter target interaction profile; binding context may not transfer
N-substituent SAR context
Other 4-aminophenylacetamides
Class-level SAR shows N-substituent-driven potency shifts; biological profile may differ across analogs

Key Differentiators for 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide


LogP Comparison: Intermediate Lipophilicity

The compound's calculated LogP of approximately 0.57 places it in an intermediate lipophilicity range compared to its closest 4-aminophenylacetamide analogs. The unsubstituted analog 2-(4-aminophenyl)acetamide (CAS 6633-76-7) has a reported LogP ranging from -0.773 to 0.30 [1], while the N-methyl analog (CAS 32637-62-0) exhibits a higher LogP of 1.578 [2]. The 2-methoxyethyl substituent thus provides a balanced lipophilic character that differs from both the more polar unsubstituted amide and the more lipophilic N-methyl derivative.

LogP Comparison
Reported
0.57 vs. -0.77 to 1.58
+0.27 above unsubstituted avg; -1.01 below N-methyl analog
Intermediate lipophilicity context
Calculated XLogP3 values; experimental verification recommended
Drug Design Physicochemical Profiling Medicinal Chemistry

Molecular Weight & H-Bond Donor/Acceptor Profile

The N-(2-methoxyethyl) side chain in the target compound confers a unique molecular weight (208.26 g/mol) and hydrogen bond donor/acceptor profile relative to comparator molecules. Specifically, 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, and a molecular weight of 208.26 . In contrast, the unsubstituted analog 2-(4-aminophenyl)acetamide has a molecular weight of 150.18 and 2 donors/2 acceptors [1], while the N-methyl analog has a molecular weight of 164.2 and 2 donors/2 acceptors . The additional oxygen atom in the methoxyethyl group provides an extra hydrogen bond acceptor site, which can influence solubility and target interactions.

MW & H-Bond Profile
Reported
MW 208.26 | HBD 2 | HBA 3
vs. unsubstituted MW 150.18 HBA 2; vs. N-methyl MW 164.2 HBA 2
Additional H-bond acceptor site
Vendor-supplied data; may influence solubility and target interactions
ADME Prediction Compound Design Fragment-Based Drug Discovery

Purity Specification: Research-Grade Quality

Commercially available 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide is consistently offered with a minimum purity specification of 95% across multiple reputable vendors, including AKSci, Leyan, and Santa Cruz Biotechnology . This is comparable to, but distinct from, the purity offerings for related analogs. For example, the unsubstituted analog 2-(4-aminophenyl)acetamide is available in purities ranging from 95% to 98% or higher [1], while the N-methyl analog is also typically offered at 95% . The target compound's 95% baseline ensures it meets standard research-grade requirements without unnecessary cost premiums associated with ultra-high purity grades.

Purity Baseline
Specification review
95% minimum
Consistent across AKSci, Leyan, Santa Cruz Biotechnology
Research-grade procurement context
Comparable to analog purity offerings; CoA verification advised
Compound Procurement Quality Control Synthetic Chemistry

Class-Level SAR: TRPV1 and FXR Activity

While no published studies directly report the biological activity of 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide, extensive SAR data exists for the broader 4-aminophenylacetamide class. For TRPV1 antagonism, 2-(3,5-dihalo 4-aminophenyl)acetamide derivatives displayed IC50 values in the low nanomolar range, with the specific N-substituent critically influencing potency [1]. Similarly, in FXR antagonism, the 4-aminophenylacetamide scaffold demonstrated intestinal specificity, and the derivative V02-8 exhibited 4.8-fold higher activity than V023-9340 (IC50 0.89 μM vs 4.27 μM) [2]. These findings confirm that N-substituent identity is a key determinant of biological activity within this chemotype. Therefore, the unique 2-methoxyethyl group of the target compound is expected to impart a distinct biological profile compared to methyl, phenyl, or unsubstituted analogs, although specific quantitative data for this compound is currently absent from the literature.

Class-Level SAR
Class-level inference
TRPV1 ~50 nM; FXR 4.8-fold difference
Representative dihalo 4-aminophenylacetamide class data; no direct target-compound data
N-substituent drives activity profile
Compound-specific evaluation required; class SAR supports substituent-dependent interpretation
Target-Based Screening SAR Drug Discovery

Application Scenarios for 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide


Synthetic Intermediate for TRPV1 and FXR Programs

Given the demonstrated class-level SAR of 4-aminophenylacetamides as TRPV1 and FXR modulators [1][2], 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide is a rational building block for exploring N-substituent effects within these target families. Its intermediate LogP (0.57) and additional hydrogen bond acceptor (vs. simpler analogs) may confer advantageous physicochemical properties for subsequent lead optimization .

Reference Standard in Physicochemical Profiling

The compound's well-defined, vendor-verified physicochemical parameters—including LogP (0.57), TPSA (64.4 Ų), and purity (95% baseline) [1][2]—make it a suitable reference for calibrating computational models or for use as a control in solubility and permeability assays, particularly when benchmarking against more polar (e.g., unsubstituted) or more lipophilic (e.g., N-methyl) analogs .

Stable Scaffold with Polar Side Chain for Organic Synthesis

The presence of both a primary aromatic amine and a secondary amide with a 2-methoxyethyl side chain provides distinct reactive handles for further derivatization. The compound's 95% purity specification ensures reliability in multi-step synthetic sequences without the need for immediate repurification, as documented in vendor technical datasheets [1].

Application
Selection Property
Validation Focus
TRPV1 / FXR SAR intermediate
N-substituent-dependent activity context
Target-family assay validation with compound-specific profiling
Physicochemical reference standard
Defined LogP and H-bond profile
Computational model benchmarking and solubility assay calibration
Organic synthesis scaffold
Reactive amine and amide handles
Multi-step synthetic reliability with verified purity baseline
Quote Request

Request a Quote for 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.